molecular formula C₁₂H₉BrN₂O₂ B1145808 2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine CAS No. 40951-53-9

2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine

Cat. No. B1145808
CAS RN: 40951-53-9
M. Wt: 293.12
InChI Key:
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Description

The compound 2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine is of interest in various fields of chemistry due to its unique structure and potential applications. While specific studies directly on this compound are scarce, research on related compounds provides valuable insights into its characteristics and behaviors.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine often involves multi-step reactions, starting from basic pyridine derivatives and incorporating functional groups through processes such as aminomethylation, acetylation, and reactions with acetic anhydride, hydrochloric, or hydrobromic acids (Smirnov et al., 2005).

Molecular Structure Analysis

Studies on similar compounds highlight the importance of X-ray crystallography in determining the precise molecular structure. For instance, the crystal structure of a related compound was determined, revealing specific hydrogen-bonding patterns and the arrangement of molecules in the crystal lattice (Fun & Balasubramani, 2009).

Chemical Reactions and Properties

Research on pyridine derivatives shows a range of chemical reactions, including aminomethylation, cyclization, and interactions with other chemical agents, leading to the formation of new compounds with diverse functional groups (Bencková & Krutošíková, 1999). These reactions are crucial for modifying the compound's chemical properties for specific applications.

Physical Properties Analysis

The physical properties of compounds similar to 2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine, such as solubility, melting point, and crystallinity, are often determined through spectroscopic methods and thermal analyses. These properties are influenced by the compound's molecular structure and the presence of functional groups (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical behavior of pyridine derivatives is influenced by their functional groups, leading to various reactivities and interactions. For example, aminomethylation and reactions with acetic anhydride or hydrochloric acid can significantly alter the compound's chemical properties, affecting its potential applications (Smirnov et al., 2005).

Scientific Research Applications

1. Analytical Techniques and Biological Effects A comprehensive review highlighted the importance of analytical techniques such as liquid and gas chromatography coupled with various detection methods for studying heterocyclic aromatic amines like PhIP, which shows carcinogenic effects in rodents. The review emphasized the significance of analyzing bioactivated metabolites and detoxification products to understand the biological effects and inter- and intra-individual exposures, suggesting potential relevance for substances like 2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine (Teunissen et al., 2010).

2. Chemical Properties and Complex Compound Formation Research up to 2008 on the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) indicates a diverse range of chemical properties and complex compound formation capabilities. The review summarizes the preparation procedures, properties, and important characteristics like spectroscopic properties, structures, and biological and electrochemical activity of these compounds, highlighting areas for future investigation that might relate to the study of 2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine (Boča et al., 2011).

3. Importance in Organic Synthesis and Drug Applications The synthesis and chemistry of heterocyclic N-oxide derivatives, like those from pyridine, have been recognized for their usefulness as versatile synthetic intermediates and their biological significance. These compounds exhibit functionalities vital in metal complexes formation, catalysts design, and medicinal applications, showcasing their potential relevance in the fields of advanced chemistry and drug development. This insight could be applicable to the study and application of compounds like 2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine (Li et al., 2019).

Safety And Hazards

The compound is stable under recommended storage conditions. It is incompatible with oxidizing agents and heat .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could open up new possibilities for the use of “2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine” in various applications.

properties

IUPAC Name

(2-amino-5-bromo-3-hydroxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-7-5-8(11(14)10(16)6-7)12(17)9-3-1-2-4-15-9/h1-6,16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOBJQMVMPYLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C(=CC(=C2)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine

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